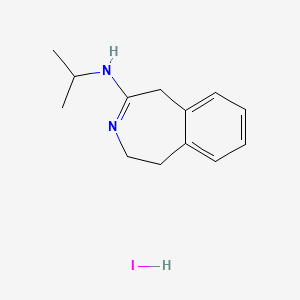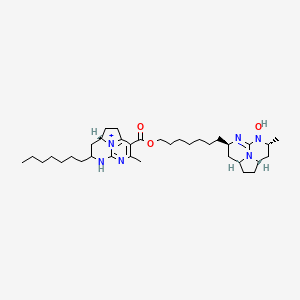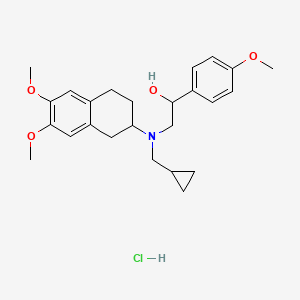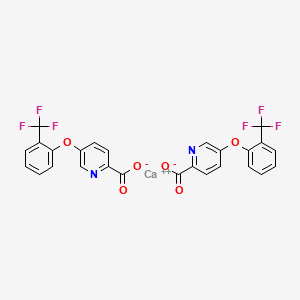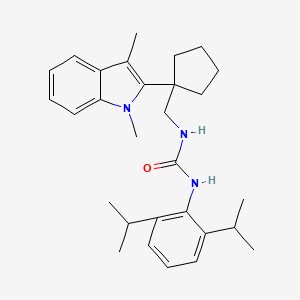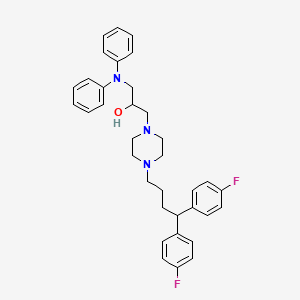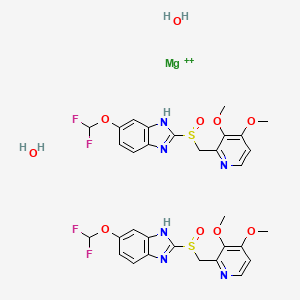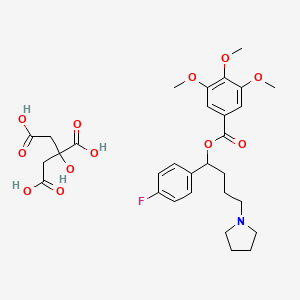
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups and one methylthio group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethoxybenzaldehyde and methylthiol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Final Product: The intermediate is then subjected to further chemical reactions, such as methylation and amination, to yield the final product, Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Techniques such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include Benzeneethanamine, 3,4-dimethoxy- and Benzeneethanamine, 2,5-dimethoxy-4-(methylthio)-.
Uniqueness: The presence of the 2,3-dimethoxy and 4-(methylthio) groups distinguishes it from other phenethylamines, potentially leading to unique chemical and biological properties.
Eigenschaften
| 78335-87-2 | |
Molekularformel |
C11H17NO2S |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
2-(2,3-dimethoxy-4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2S/c1-13-10-8(6-7-12)4-5-9(15-3)11(10)14-2/h4-5H,6-7,12H2,1-3H3 |
InChI-Schlüssel |
RLGNNNSZZAWLAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1OC)SC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


